![molecular formula C79H139F3N22O25 B6295538 Tau Peptide (274-288) Trifluoroacetate CAS No. 330456-39-8](/img/structure/B6295538.png)
Tau Peptide (274-288) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (274-288) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular weight of Tau Peptide (274-288) Trifluoroacetate is 1740.05 . Its chemical formula is C77H138N22O23 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Tau Peptide (274-288) Trifluoroacetate include a molecular weight of 1740.05 and a chemical formula of C77H138N22O23 . It is recommended to be stored in dry conditions . The recommended storage temperature is less than -15°C .Scientific Research Applications
Trans-Activation Domains in Human Glucocorticoid Receptor
A study by Hollenberg and Evans (1988) identifies a peptide sequence, tau 2, in the human glucocorticoid receptor, which acts as an activation domain. This peptide, when fused with yeast GAL4, generates a hormone-inducible activator, demonstrating its functional importance in receptor activity (Hollenberg & Evans, 1988).
Alzheimer Disease Research
Iqbal et al. (1989) investigated the role of tau peptides in Alzheimer's disease. They found that antisera raised to synthetic peptides corresponding to tau peptides labeled paired helical filaments and other Alzheimer's disease-related structures in the brain. This suggests a significant role of tau peptides in the pathology of Alzheimer's disease (Iqbal et al., 1989).
Synaptic Taurine Peptides
Research by Marnela et al. (1985) identified several taurine-containing peptides in synaptosomes from calf brain. These peptides, including glutamyl-taurine, suggest a complex interaction between taurine and other peptides in synaptic function (Marnela et al., 1985).
Structural Characterization in Glucocorticoid Receptor
A study by Dahlman-Wright et al. (1995) described the structural characterization of a tau 1 core peptide in the human glucocorticoid receptor. The study revealed that this peptide acquires a significant alpha-helical structure, which is crucial for its function (Dahlman-Wright et al., 1995).
Tau Protein in Cerebrospinal Fluid
Lewczuk et al. (2006) explored the effects of sample collection tubes on cerebrospinal fluid concentrations of tau proteins. This research is vital in understanding how pre-analytical factors can influence tau protein measurements, which are crucial biomarkers in neurodegenerative diseases (Lewczuk et al., 2006).
Structure of Fibril-forming PHF/Tau Fragments
Inouye et al. (2006) investigated the structure of peptide constructs related to tau protein and their role in amyloid fibrils formation. This research provides insights into the molecular mechanisms underlying neurofibrillary tangles in Alzheimer's disease (Inouye et al., 2006).
Mechanism of Action
Target of Action
The primary target of the Tau Peptide (274-288) Trifluoroacetate is the Tau Protein . This protein plays a crucial role in neuronal signaling .
Mode of Action
The Tau Peptide (274-288) Trifluoroacetate interacts with its target, the Tau Protein, through a process known as peptide screening . This process primarily uses immunoassays to pool active peptides .
Biochemical Pathways
Peptide screening, the process through which this peptide interacts with its target, can be used for protein interaction, functional analysis, and epitope screening .
Result of Action
Given its interaction with the tau protein, it can be inferred that it may have an impact on neuronal signaling .
Future Directions
Tau tangles play a key role in the genesis of a group of diseases commonly referred to as tauopathies . Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . Therefore, the future directions of Tau Peptide (274-288) Trifluoroacetate research could involve its use in the diagnosis and treatment of tauopathies.
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138N22O23.C2HF3O2/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102;3-2(4,5)1(6)7/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZMDCSUVZKAQP-IQSMRJKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H139F3N22O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1854.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tau Peptide (274-288) Trifluoroacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.